Steric Compatibility with the Kinase ATP-Binding Pocket: 7-Ethynyl vs. 7-Aryl Substitution
In the pyrazolo[3,4-c]pyridine series, kinase inhibitory activity is exquisitely sensitive to the steric bulk of the 7-substituent. Molecular docking and biological assays demonstrate that the existence of N1-H and the absence of a bulky 7-substituent are critical for inhibitory activity against GSK3α/β, CLK1, and DYRK1A [1]. While specific IC50 values for the 7-ethynyl derivative are not reported in the primary SAR study, the work establishes a class-level inference: small, linear substituents at position 7 are compatible with kinase inhibition, whereas larger aromatic or branched alkyl groups eliminate activity. The 7-ethynyl group, with a minimal van der Waals radius and cylindrical symmetry, is therefore predicted to maintain activity based on this established pharmacophore model.
| Evidence Dimension | Kinase inhibitory activity (GSK3α/β, CLK1, DYRK1A) as a function of 7-substituent steric bulk |
|---|---|
| Target Compound Data | Linear, sp-hybridized ethynyl group (—C≡CH); small steric footprint allows accommodation within the ATP-binding pocket [1] |
| Comparator Or Baseline | 7-aryl or 7-branched alkyl substituents: activity abolished due to steric clash [1] |
| Quantified Difference | Not directly quantified for 7-ethynyl; inferred from SAR that absence of bulky 7-substituent is required for kinase inhibition. |
| Conditions | In vitro kinase inhibition assays against GSK3α/β, CLK1, and DYRK1A; molecular docking simulations (Chem. Pharm. Bull. 2017, 65, 66-81) |
Why This Matters
Procurement of 7-ethynyl over a bulkier analog directly determines whether the resulting derivative will exhibit measurable kinase inhibition, guiding synthetic strategy in programs targeting neurodegenerative diseases.
- [1] Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., ... & Ruchaud, S. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin, 65(1), 66-81. DOI: 10.1248/cpb.c16-00704 View Source
